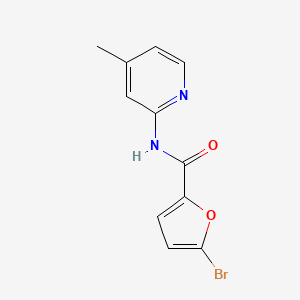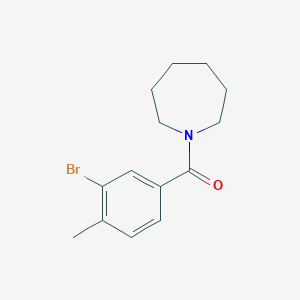
4-(acetylamino)phenyl 3-methyl-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylamino)phenyl 3-methyl-4-nitrobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as AMNB and is known to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of AMNB is not fully understood. However, it is known to interact with metal ions such as copper and zinc, leading to the formation of a fluorescent complex. The compound is also known to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle.
Biochemical and Physiological Effects:
AMNB has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for metal ions. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMNB in lab experiments is its ability to act as a fluorescent probe for metal ions. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using AMNB is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of AMNB. One potential area of research is the development of new fluorescent probes based on AMNB for the detection of other metal ions. Another potential area of research is the development of new anticancer agents based on the structure of AMNB. Additionally, the compound could be further studied for its potential antibacterial and antifungal properties.
Méthodes De Synthèse
The synthesis of AMNB involves the reaction of 4-aminophenol with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then acetylated using acetic anhydride to form AMNB. The purity of the compound can be improved using column chromatography.
Applications De Recherche Scientifique
AMNB has been extensively studied for its potential applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper and zinc. The compound has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, AMNB has been used as a potential antibacterial and antifungal agent.
Propriétés
IUPAC Name |
(4-acetamidophenyl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-9-12(3-8-15(10)18(21)22)16(20)23-14-6-4-13(5-7-14)17-11(2)19/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPYJOOVJRRNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetamidophenyl) 3-methyl-4-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)



![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)
![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)

![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)

![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)
![N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705709.png)